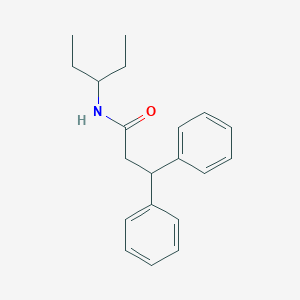
1-(3,5-Dimethoxyphenyl)-3-(2-methoxybenzyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,5-Dimethoxyphenyl)-3-(2-methoxybenzyl)thiourea, also known as DMPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPT is a thiourea derivative that has been synthesized using different methods and has been shown to have unique biochemical and physiological effects on different organisms.
作用機序
The mechanism of action of 1-(3,5-Dimethoxyphenyl)-3-(2-methoxybenzyl)thiourea is not fully understood, but it is believed to involve the modulation of different signaling pathways, including the growth hormone-releasing hormone (GHRH) pathway. 1-(3,5-Dimethoxyphenyl)-3-(2-methoxybenzyl)thiourea has been shown to increase the expression of GHRH and its receptor, leading to the activation of the growth hormone (GH) axis. This, in turn, leads to increased growth and feed intake in animals.
Biochemical and Physiological Effects:
1-(3,5-Dimethoxyphenyl)-3-(2-methoxybenzyl)thiourea has been shown to have unique biochemical and physiological effects on different organisms. In animals, 1-(3,5-Dimethoxyphenyl)-3-(2-methoxybenzyl)thiourea has been shown to increase the expression of GH and insulin-like growth factor 1 (IGF-1), leading to increased muscle growth and improved feed conversion efficiency. In fish and shrimp, 1-(3,5-Dimethoxyphenyl)-3-(2-methoxybenzyl)thiourea has been shown to improve the survival rate and growth by enhancing the immune system and reducing stress. In addition, 1-(3,5-Dimethoxyphenyl)-3-(2-methoxybenzyl)thiourea has been studied for its potential anti-inflammatory, anti-tumor, and anti-oxidant properties.
実験室実験の利点と制限
1-(3,5-Dimethoxyphenyl)-3-(2-methoxybenzyl)thiourea has several advantages for lab experiments, including its high purity, stability, and easy synthesis. However, 1-(3,5-Dimethoxyphenyl)-3-(2-methoxybenzyl)thiourea has some limitations, including its potential toxicity and the need for further studies to determine its long-term effects on different organisms.
将来の方向性
There are several future directions for the study of 1-(3,5-Dimethoxyphenyl)-3-(2-methoxybenzyl)thiourea, including the optimization of its synthesis method, the determination of its long-term effects on different organisms, and the exploration of its potential applications in medicine, such as the treatment of inflammatory diseases and cancer. In addition, further studies are needed to understand the mechanism of action of 1-(3,5-Dimethoxyphenyl)-3-(2-methoxybenzyl)thiourea and its potential interactions with other signaling pathways.
合成法
1-(3,5-Dimethoxyphenyl)-3-(2-methoxybenzyl)thiourea can be synthesized using different methods, including the reaction of 3,5-dimethoxyaniline with 2-methoxybenzyl isothiocyanate, followed by reduction with sodium borohydride. Another method involves the reaction of 3,5-dimethoxyaniline with 2-methoxybenzyl chloride, followed by reaction with thiourea and sodium hydroxide. These methods have been optimized to yield high purity 1-(3,5-Dimethoxyphenyl)-3-(2-methoxybenzyl)thiourea.
科学的研究の応用
1-(3,5-Dimethoxyphenyl)-3-(2-methoxybenzyl)thiourea has been studied for its potential applications in various fields, including agriculture, aquaculture, and medicine. In agriculture, 1-(3,5-Dimethoxyphenyl)-3-(2-methoxybenzyl)thiourea has been shown to enhance the growth and feed intake of animals, such as pigs and chickens. In aquaculture, 1-(3,5-Dimethoxyphenyl)-3-(2-methoxybenzyl)thiourea has been shown to improve the survival rate and growth of fish and shrimp. In medicine, 1-(3,5-Dimethoxyphenyl)-3-(2-methoxybenzyl)thiourea has been studied for its potential anti-inflammatory, anti-tumor, and anti-oxidant properties.
特性
製品名 |
1-(3,5-Dimethoxyphenyl)-3-(2-methoxybenzyl)thiourea |
|---|---|
分子式 |
C17H20N2O3S |
分子量 |
332.4 g/mol |
IUPAC名 |
1-(3,5-dimethoxyphenyl)-3-[(2-methoxyphenyl)methyl]thiourea |
InChI |
InChI=1S/C17H20N2O3S/c1-20-14-8-13(9-15(10-14)21-2)19-17(23)18-11-12-6-4-5-7-16(12)22-3/h4-10H,11H2,1-3H3,(H2,18,19,23) |
InChIキー |
HRHZRWALXOLQGW-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CNC(=S)NC2=CC(=CC(=C2)OC)OC |
正規SMILES |
COC1=CC=CC=C1CNC(=S)NC2=CC(=CC(=C2)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]butanamide](/img/structure/B215712.png)




![2-[(2-chlorophenyl)methylsulfanyl]-6-methyl-5-pentyl-1H-pyrimidin-4-one](/img/structure/B215723.png)
![2-[(2,5-dimethylphenyl)methylsulfanyl]-6-methyl-5-(3-methylbutyl)-1H-pyrimidin-4-one](/img/structure/B215724.png)
![2-[(2,4-dimethylphenyl)methylsulfanyl]-6-methyl-5-(3-methylbutyl)-1H-pyrimidin-4-one](/img/structure/B215725.png)